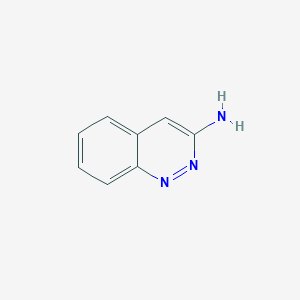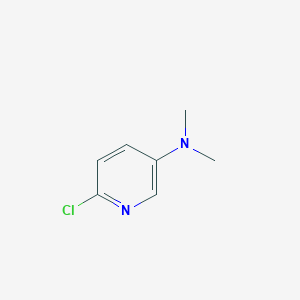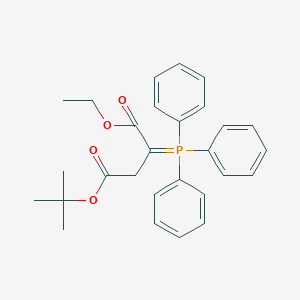
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester is a complex organic compound with the molecular formula C28H31O4P
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of butanedioic acid with triphenylphosphine to form the intermediate triphenylphosphoranylidene derivative. Subsequent esterification with 1-ethyl ester and tert-butyl groups completes the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound would require controlled reaction conditions, including specific temperatures, pressures, and catalysts to ensure high yield and purity. The process would also involve purification steps to remove any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Derivatives with different functional groups.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene group can act as a ligand, forming complexes with metal ions, while the ester and tert-butyl groups influence its reactivity and stability.
Comparaison Avec Des Composés Similaires
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) methyl ester
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) phenyl ester
Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse reactivity and interactions, making it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
157188-20-0 |
|---|---|
Formule moléculaire |
C28H31O4P |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
4-O-tert-butyl 1-O-ethyl 2-(triphenyl-λ5-phosphanylidene)butanedioate |
InChI |
InChI=1S/C28H31O4P/c1-5-31-27(30)25(21-26(29)32-28(2,3)4)33(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20H,5,21H2,1-4H3 |
Clé InChI |
MOISLNSHZZDJGS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC(C)(C)C |
Synonymes |
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-diMethylethyl) 1-ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


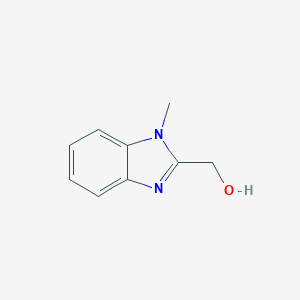
![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)
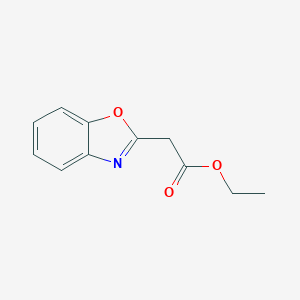
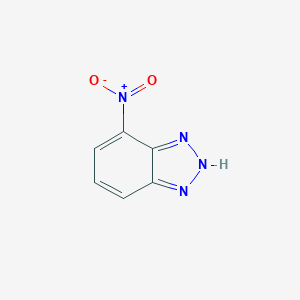
![1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B183365.png)
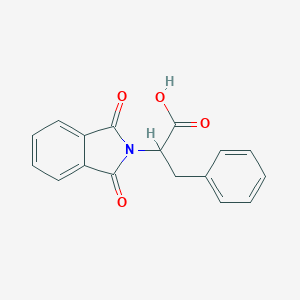
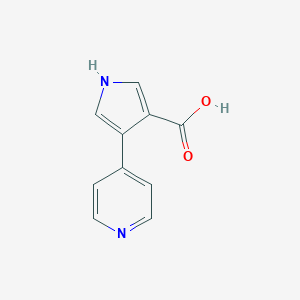
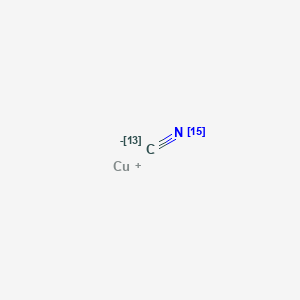
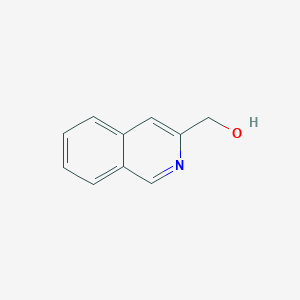
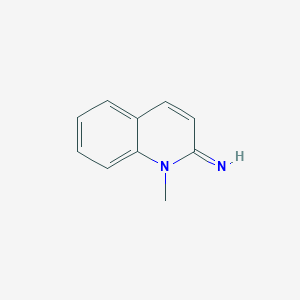
![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)
